molecular formula C20H26FN3O2S B2381947 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049391-07-2

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2381947
CAS No.: 1049391-07-2
M. Wt: 391.51
InChI Key: MNIXOUQRZGTTQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied in the context of developing inhibitors for Equilibrative Nucleoside Transporters (ENTs) . The structure-activity relationship of these compounds has been explored, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being particularly important .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide and related benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA) isozymes, particularly hCA II and hCA VII. These isozymes are implicated in various physiological processes, including respiration, acid-base balance, and the pathogenesis of diseases such as epilepsy. Some derivatives demonstrated significant anticonvulsant activity, offering protection against seizures in animal models. This suggests potential applications in the development of antiepileptic therapies (Mishra et al., 2017).

Antitumor Activity

Sulfonamide derivatives incorporating the 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl) structure have been explored for their antitumor properties. Compounds were evaluated for their inhibitory action against tumor-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumor types and contribute to cancer progression and metastasis. This research underscores the therapeutic potential of these compounds in cancer treatment, emphasizing the need for further pharmacologic studies (Congiu et al., 2015).

Neuroprotective and Cognitive Enhancing Effects

Some benzenesulfonamide derivatives have been investigated for their potential neuroprotective and cognitive enhancing effects. For example, SB-399885, a compound structurally related to benzenesulfonamides, demonstrated high affinity and selectivity for the 5-HT6 receptor, indicating potential for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia. This compound improved cognitive performance in animal models, possibly through enhancements in cholinergic function, suggesting a promising avenue for the development of novel therapeutics aimed at improving cognitive function (Hirst et al., 2006).

Antimicrobial and Antioxidant Properties

Benzenesulfonamides incorporating 1,3,5-triazine motifs have shown moderate to potent antimicrobial and antioxidant activities. These compounds have been evaluated against various microbial strains and in assays for radical scavenging and metal chelating activities. Their biological activities suggest potential applications in the treatment of microbial infections and in the modulation of oxidative stress, relevant to diseases where oxidative damage is a contributing factor (Lolak et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results .

Future Directions

Future research could focus on further exploring the structure-activity relationship of this compound and similar compounds, with the aim of developing more potent and selective pharmacological agents .

Biochemical Analysis

Cellular Effects

Similar compounds have been found to interact with D4 dopamine receptors , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is not well-defined

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Properties

IUPAC Name

4-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXOUQRZGTTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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